7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a 3-chloropropoxy group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide and potassium carbonate in DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: Another compound with a similar 3-chloropropoxy group but different core structure.
1,2,3-Triazines: Compounds with similar biological activities but different chemical structures.
Uniqueness
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features and the presence of the 3-chloropropoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
7-(3-chloropropoxy)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H16ClNO/c13-5-1-7-15-12-3-2-10-4-6-14-9-11(10)8-12/h2-3,8,14H,1,4-7,9H2 |
InChI Key |
IKKNHZWZCZUAES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCCCCl |
Origin of Product |
United States |
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